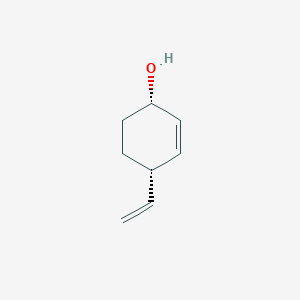
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine is a chemical compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyrimidines are six-membered nitrogen-containing heterocycles that are key components in many biological molecules, including nucleotides. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various chemical and biological applications.
Métodos De Preparación
The synthesis of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an aziridine derivative. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with an aziridine. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and purity, and the process may be automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions, and solvents like dichloromethane (DCM) or acetonitrile (MeCN) for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and aziridine derivatives.
Aplicaciones Científicas De Investigación
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The aziridine ring is highly reactive and can alkylate nucleophilic sites in DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death or inhibition of cell growth. The molecular targets and pathways involved in these effects include DNA replication and repair enzymes, as well as various signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine include other aziridine-containing pyrimidines and aziridine derivatives. Some examples are:
4-(Aziridin-1-yl)butanoic acid: This compound also contains an aziridine ring but has a different functional group attached to the pyrimidine ring.
Aziridin-1-yl oxime-based vorinostat analogs: These compounds have been studied for their anticancer properties and share the aziridine moiety with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
89853-85-0 |
|---|---|
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
4-(aziridin-1-yl)-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-4-6(8-5-9-7)10-2-3-10/h4-5H,2-3H2,1H3 |
Clave InChI |
SZANGGDHXWHDME-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=NC(=C1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
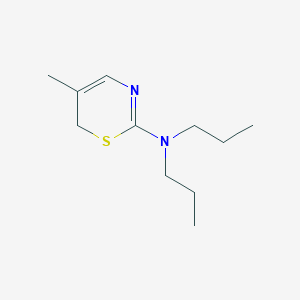
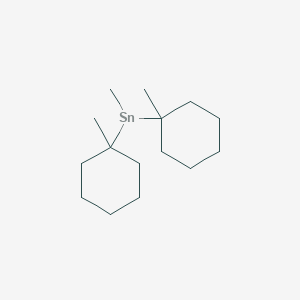
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
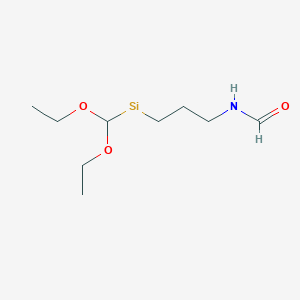
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
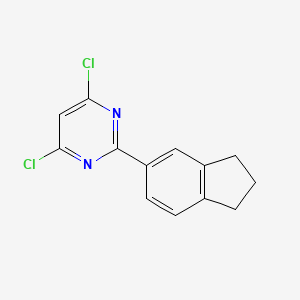
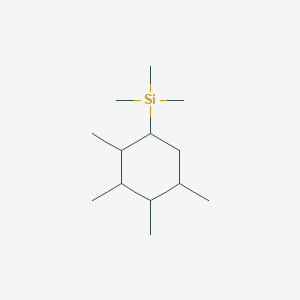
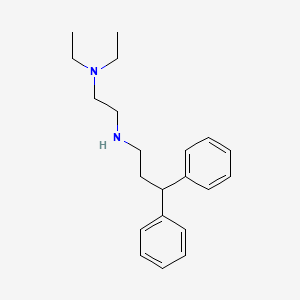
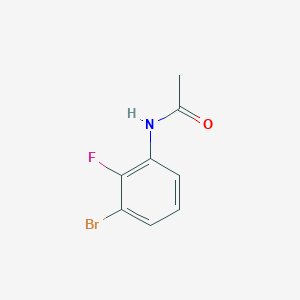
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
